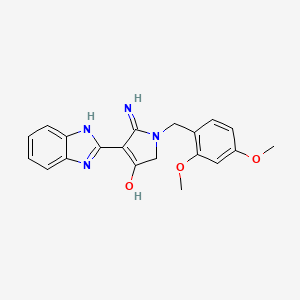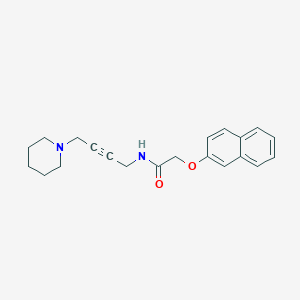
N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can vary widely depending on the specific compound. For example, the molecular formula for Benzofuran-2-yl(phenyl)methanone is C15H10O2 .Chemical Reactions Analysis
Benzofuran derivatives can undergo a variety of chemical reactions. For instance, the introduction of a hydroxyl group at the carbonyl carbon and substitution at the biphenyl ring can affect the antimicrobial activities of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary depending on the specific compound. For example, the average mass of [2-(1-Benzofuran-2-yl)phenyl]carbamic azide is 278.266 Da .Scientific Research Applications
Anticancer Research
Benzofuran derivatives have been identified to possess significant anticancer properties . The presence of the benzofuran moiety in the compound structure could be leveraged in the development of new anticancer agents. For instance, benzofuran compounds have shown activity against the human ovarian cancer cell line A2780 . This suggests that our compound could be synthesized and tested for its efficacy against various cancer cell lines, potentially leading to the development of novel chemotherapy drugs.
Antimicrobial Activity
The structural analogs of benzofuran have demonstrated antimicrobial activity . Novel benzofuran compounds have been synthesized and found to be active against a range of microorganisms . Therefore, this compound could be explored for its potential use as an antimicrobial agent, possibly leading to new treatments for bacterial and fungal infections.
Antioxidant Applications
Benzofuran derivatives are known for their antioxidant activities . The compound could be studied for its ability to scavenge free radicals and protect against oxidative stress . This property is particularly valuable in the prevention of diseases associated with oxidative damage, such as neurodegenerative disorders.
Antiviral Therapeutics
Given the bioactivity profile of benzofuran derivatives, there is a possibility that our compound may exhibit antiviral properties . Previous studies have found benzofuran compounds with anti-hepatitis C virus activity . Research into this compound could contribute to the discovery of new antiviral medications, especially for viruses that currently lack effective treatments.
Drug Synthesis and Design
The compound’s unique structure makes it a candidate for the synthesis of complex benzofuran derivatives. These derivatives can be used as lead compounds in drug discovery and design . The compound could serve as a starting point for the development of drugs with improved pharmacokinetic and pharmacodynamic properties.
Sensor Material Development
Benzofuran and its derivatives have potential applications in the creation of sensor materials . They have been used in the detection of various ions and toxic gases . The compound could be incorporated into sensors that have high sensitivity and specificity for environmental monitoring or medical diagnostics.
Natural Product Synthesis
Benzofuran is a core structure in many natural products. The compound could be used in the synthesis of natural product analogs that mimic the biological activities of natural substances . This application could lead to the development of natural product-based drugs with enhanced efficacy and reduced side effects.
Photodynamic Therapy
The benzofuran moiety is a promising candidate for use in photodynamic therapy (PDT) , a treatment that uses light-sensitive compounds to kill cancer cells . The compound could be modified to enhance its light absorption properties, making it a potential agent for PDT.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-20(25,17-11-13-7-3-5-9-15(13)26-17)12-21-18(23)19(24)22-14-8-4-6-10-16(14)27-2/h3-11,25H,12H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUZWMGUFJDBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

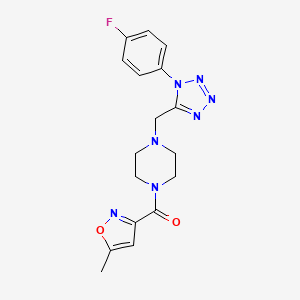
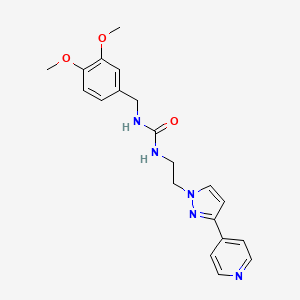
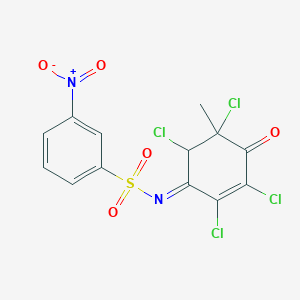
![N-{[(benzyloxy)amino]methylene}-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2610845.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2610850.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2610851.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B2610853.png)
![2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2610854.png)

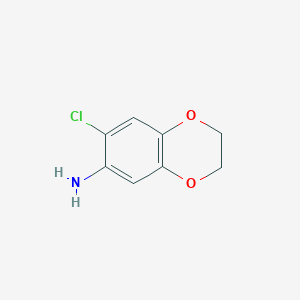
![3-(3-methoxyphenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2610859.png)
